tert-Butyl (6-isopropylpyridin-3-yl)carbamate
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Overview
Description
tert-Butyl (6-isopropylpyridin-3-yl)carbamate: is an organic compound with the molecular formula C13H20N2O2 It is a derivative of pyridine, featuring a tert-butyl carbamate group attached to the 3-position of a 6-isopropylpyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (6-isopropylpyridin-3-yl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with 6-isopropylpyridine and tert-butyl chloroformate.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The tert-butyl chloroformate is added dropwise to a solution of 6-isopropylpyridine in an appropriate solvent like dichloromethane, under an inert atmosphere. The mixture is stirred at room temperature for several hours.
Purification: The reaction mixture is then washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. The use of high-purity starting materials and solvents, along with rigorous quality control measures, ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl (6-isopropylpyridin-3-yl)carbamate can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or peracids, leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the removal of the carbamate group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Deprotected 6-isopropylpyridine.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (6-isopropylpyridin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding sites. Its ability to form stable complexes with certain proteins makes it useful in biochemical assays and structural biology studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl (6-isopropylpyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The isopropyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (6-methylpyridin-3-yl)carbamate
- tert-Butyl (6-ethylpyridin-3-yl)carbamate
- tert-Butyl (6-propylpyridin-3-yl)carbamate
Uniqueness
tert-Butyl (6-isopropylpyridin-3-yl)carbamate is unique due to the presence of the isopropyl group at the 6-position of the pyridine ring. This structural feature imparts distinct steric and electronic properties, influencing its reactivity and interaction with biological targets. Compared to its analogs, the isopropyl group provides a balance between hydrophobicity and steric hindrance, making it particularly effective in certain applications.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for ongoing research and development.
Properties
CAS No. |
886214-82-0 |
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Molecular Formula |
C13H20N2O2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
tert-butyl N-(6-propan-2-ylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C13H20N2O2/c1-9(2)11-7-6-10(8-14-11)15-12(16)17-13(3,4)5/h6-9H,1-5H3,(H,15,16) |
InChI Key |
GPMORISKRMLPFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(C=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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